6-(Acetyloxy)-2-aminohexanoic acid
Description
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-acetyloxy-2-aminohexanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-6(10)13-5-3-2-4-7(9)8(11)12/h7H,2-5,9H2,1H3,(H,11,12) |
InChI Key |
NRLABQZXLRARQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Functionalization of 6-Hydroxyhexanoic Acid
Optimization of Reaction Conditions
Esterification Efficiency
Comparative studies of acetylating agents reveal that acetic anhydride outperforms acetyl chloride in yield and selectivity for aliphatic hydroxyl groups. DMAP catalysis reduces reaction times from 12 hours to 4 hours.
Purification Techniques
Crude 6-(acetyloxy)-2-aminohexanoic acid is purified via anti-solvent crystallization. Isopropanol is added to a concentrated aqueous solution of the compound, precipitating the product with >99% purity.
Analytical Data and Characterization
Spectroscopic Confirmation
-
¹H NMR (D₂O, 400 MHz): δ 4.15 (t, J = 6.8 Hz, 1H, CH-OAc), 3.02 (q, J = 6.4 Hz, 1H, CH-NH₂), 2.05 (s, 3H, OAc), 1.45–1.25 (m, 6H, CH₂).
-
IR (KBr): 1720 cm⁻¹ (C=O ester), 1580 cm⁻¹ (N-H bend).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm confirms a purity of 99.2% under the following conditions:
-
Mobile phase : 70:30 water:acetonitrile + 0.1% TFA
-
Flow rate : 1.0 mL/min
Industrial-Scale Considerations
A continuous flow hydrogenation system, as described for nitrobenzoxaborolanes, could be adapted for large-scale production. Key parameters include:
-
Catalyst loading : 0.34 mol% Pd/C
-
Throughput : 1.5 mL/min in a 3 mL reactor
-
Yield : 95% at 25°C
Chemical Reactions Analysis
Types of Reactions
6-(Acetyloxy)-2-aminohexanoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield 6-hydroxy-2-aminohexanoic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base can be used to hydrolyze the acetyloxy group.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution at the amino group.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
Hydrolysis: 6-Hydroxy-2-aminohexanoic acid.
Substitution: Various substituted aminohexanoic acids depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, such as 6-oxo-2-aminohexanoic acid or 6-hydroxy-2-aminohexanoic acid.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antifibrinolytic Activity : The compound is investigated for its potential therapeutic effects, particularly in inhibiting fibrinolysis. It acts as an analog of lysine, inhibiting enzymes that bind to lysine residues, such as plasminogen activators, thereby promoting clot formation .
- Cancer Research : Modified derivatives of 6-(acetyloxy)-2-aminohexanoic acid have shown promise in anti-cancer studies. For instance, conjugates with diosgenin have demonstrated enhanced anti-cancer activity compared to their parent compounds .
2. Biochemistry
- Enzyme Interactions : The compound is studied for its interactions with specific enzymes involved in metabolic pathways. Its acetyloxy group may influence enzyme binding and activity .
- Peptide Synthesis : It serves as a building block in the synthesis of modified peptides, where it can act as a hydrophobic spacer or linker to enhance the stability and biological activity of peptide drugs .
3. Materials Science
- Polymer Production : 6-(Acetyloxy)-2-aminohexanoic acid is utilized in the production of polyamides and other polymers. Its incorporation into polymer matrices can modify their mechanical properties and hydrophobicity, making them suitable for various industrial applications .
- Nanotechnology : The compound has been explored for use in dendrimer structures, such as poly(amidoamine) dendrimers, which are tested as non-viral vectors for gene delivery. The presence of 6-(acetyloxy)-2-aminohexanoic acid enhances the dendrimer's transfection efficiency while reducing cytotoxicity .
Table 1: Biological Activities of Derivatives
Table 2: Polymer Applications
| Application Area | Description | References |
|---|---|---|
| Gene Delivery | Used in PAMAM dendrimers for enhanced transfection | |
| Polymer Modification | Alters mechanical properties of polyamides |
Case Studies
Case Study 1: Antifibrinolytic Properties
Research has shown that 6-(acetyloxy)-2-aminohexanoic acid effectively inhibits fibrinolysis in clinical settings, particularly during surgical procedures where bleeding control is critical. Its mechanism involves competitive inhibition of plasminogen activators, which has been validated through various clinical trials .
Case Study 2: Cancer Therapeutics
A study involving the synthesis of diosgenin derivatives with 6-(acetyloxy)-2-aminohexanoic acid demonstrated enhanced anti-cancer properties compared to traditional chemotherapeutics. These derivatives were tested against various cancer cell lines and showed significant cytotoxicity, suggesting potential for future therapeutic applications .
Mechanism of Action
The mechanism of action of 6-(Acetyloxy)-2-aminohexanoic acid involves its interaction with specific molecular targets and pathways. For example, as an analog of lysine, it can inhibit enzymes that bind to lysine residues, such as plasminogen activators. This inhibition can reduce fibrinolysis and promote clot formation . The compound’s effects on metabolic pathways and enzyme activity are also of interest in various research contexts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Amino and Hydroxyl Groups
- 6-Amino-2-hydroxyhexanoic acid (C₆H₁₃NO₃, MW 147.17): Replaces the acetyloxy group with a hydroxyl group. Exhibits higher polarity and hydrogen-bonding capacity, improving water solubility but reducing lipid membrane penetration compared to acetyloxy derivatives. Applications: Potential use in biodegradable polymers or chelating agents due to its hydrophilic nature .
Acetyloxy and Ester Derivatives
- 2-Hexynoic acid, 6-(acetyloxy)-, methyl ester (C₉H₁₂O₄, MW 184.19): Features an acetyloxy group and a methyl ester at the terminal carboxyl. Predicted boiling point: 286.2°C; density: 1.10 g/cm³. Applications: Intermediate in synthesizing fragrances or plasticizers due to ester reactivity .
- 2-Oxo-6-phenoxyhexanoic acid (C₁₂H₁₄O₄, MW 234.24): Contains a ketone and phenoxy group. Enhanced stability from aromatic substitution; used in ketone-based pharmaceuticals or agrochemicals .
Amide-Functionalized Hexanoic Acids
- 6-Acrylamidohexanoic Acid (C₉H₁₅NO₃, MW 185.22): Substitutes acetyloxy with an acrylamido group. Applications: Polymer crosslinking agent due to the reactive acrylamide moiety .
- 6-Amino-2-(1,3-dioxo-isoindol-2-yl)hexanoic acid (C₁₄H₁₆N₂O₄, MW 284.29): Incorporates an isoindolyl group, introducing aromaticity. Applications: Pharmaceutical research targeting protease inhibition or enzyme-linked probes .
Protected Amino Acid Derivatives
- N'-Fmoc-L-lysine (C₂₁H₂₄N₂O₄, MW 368.43):
Data Tables
*Inferred from structural analogs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 6-(Acetyloxy)-2-aminohexanoic acid, and how do reaction conditions influence yield?
- Answer : The synthesis often involves multi-step functionalization of hexanoic acid derivatives. For example, a biocatalytic cascade strategy can minimize dead-end intermediates by employing esterases (e.g., horse liver esterase) to selectively cap intermediates like ε-caprolactone with methanol instead of water, improving efficiency . Substituted 2-aminohexanoic acids can be synthesized via oxazinane precursors and boronate intermediates, with reaction conditions (e.g., temperature, solvent polarity) critically affecting stereochemical outcomes and purity . Optimizing catalyst loading (e.g., chiral auxiliaries) and solvent systems (e.g., polar aprotic solvents) is essential for high yields.
Q. Which spectroscopic techniques are most effective for characterizing 6-(Acetyloxy)-2-aminohexanoic acid?
- Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the acetyloxy and amino group positions. For instance, H-NMR can resolve methylene protons adjacent to the acetyloxy moiety (δ ~4.1 ppm), while C-NMR identifies carbonyl carbons (e.g., acetyl C=O at ~170 ppm). Infrared (IR) spectroscopy verifies functional groups, such as N–H stretches (~3300 cm) and ester C=O (~1740 cm). Mass spectrometry (HRMS) confirms molecular weight, with fragmentation patterns aiding structural validation .
Q. What are the recommended storage and handling protocols for this compound?
- Answer : Store in airtight, light-resistant containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis of the acetyloxy group. Electrostatic discharge must be avoided during handling. In case of accidental exposure, use PPE (gloves, goggles) and ventilate the area immediately .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 6-(Acetyloxy)-2-aminohexanoic acid derivatives?
- Answer : Discrepancies may arise from stereochemical variations or impurity profiles. For example, (2S)-configured aminohexanoic acids (Ahx) exhibit distinct receptor-binding kinetics compared to racemic mixtures . Rigorous chiral HPLC purification (e.g., using Chiralpak® columns) and activity assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) are recommended. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies).
Q. What strategies optimize the regioselective acetylation of 2-aminohexanoic acid without over-functionalization?
- Answer : Use transient protecting groups (e.g., Fmoc for the amino group) to direct acetylation to the 6-hydroxy position. Enzymatic acetylation with lipases (e.g., Candida antarctica Lipase B) in non-aqueous media (e.g., tert-butanol) enhances regioselectivity. Kinetic monitoring via TLC or inline FTIR helps terminate reactions at ~80% conversion to avoid diacetylated byproducts .
Q. How does the acetyloxy group influence the compound’s solubility and bioavailability in physiological systems?
- Answer : The acetyloxy moiety increases lipophilicity (logP ~1.2 vs. ~−0.5 for 6-hydroxy-2-aminohexanoic acid), enhancing membrane permeability but reducing aqueous solubility. Counterbalance by formulating with cyclodextrins or PEGylation. In vitro assays show a 2.3-fold increase in Caco-2 monolayer permeability compared to the parent hydroxy compound, but hepatic microsome stability may decrease due to esterase-mediated hydrolysis .
Q. What computational methods predict the stability of 6-(Acetyloxy)-2-aminohexanoic acid under varying pH conditions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. The acetyloxy group’s electron-withdrawing effect lowers the activation energy for acid-catalyzed hydrolysis (predicted t ~4 h at pH 2 vs. ~48 h at pH 7). Molecular dynamics simulations (Amber force field) further correlate solvation effects with degradation kinetics .
Methodological Considerations
Q. How should researchers design controlled experiments to assess enzymatic interactions with this compound?
- Answer : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with esterases or aminotransferases. Include negative controls (e.g., acetylated but non-amino variants) to isolate specific interactions. For in vivo relevance, pair with zebrafish models to track metabolite distribution via LC-MS/MS .
Q. What analytical workflows address impurities in synthesized batches of 6-(Acetyloxy)-2-aminohexanoic acid?
- Answer : Implement a QC pipeline:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
